

# PGAM Activity: A Comparative Analysis in Cancer vs. Normal Patient Samples

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pgam

Cat. No.: B031100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phosphoglycerate Mutase (**PGAM**) activity in cancerous versus normal patient tissues, supported by experimental data and detailed methodologies. The increased understanding of altered metabolic pathways in cancer, particularly the reliance on aerobic glycolysis known as the Warburg effect, has highlighted key enzymes like **PGAM** as potential therapeutic targets.

## Elevated PGAM1 Activity: A Hallmark of Diverse Cancers

Phosphoglycerate mutase 1 (**PGAM1**), a crucial enzyme in the glycolytic pathway, catalyzes the conversion of 3-phosphoglycerate to 2-phosphoglycerate.[\[1\]](#)[\[2\]](#)[\[3\]](#) A growing body of evidence indicates that **PGAM1** is significantly overexpressed and more active in a wide array of human cancers when compared to corresponding normal tissues.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This upregulation is not merely a bystander effect but plays a direct role in promoting tumor growth, proliferation, and even metastasis by coordinating glycolysis with anabolic biosynthesis.[\[4\]](#)[\[8\]](#)

The following table summarizes the observed overexpression of **PGAM1** across various cancer types as reported in multiple studies.

| Cancer Type                             | Finding                                                                                                                                                                           | Reference   |
|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Pancreatic Ductal Adenocarcinoma (PDAC) | PGAM1 activity in cancerous tissue was significantly higher than in matched adjacent normal tissue (n=50, P < 0.0001). High PGAM1 expression was associated with poorer survival. | [9]         |
| Prostate Cancer                         | PGAM1 expression was upregulated in prostate cancer tissues and cell lines compared to normal prostate tissues.                                                                   | [10]        |
| Hepatocellular Carcinoma (HCC)          | PGAM1 is overexpressed in HCC samples compared to normal liver tissues.                                                                                                           | [1][5]      |
| Non-Small Cell Lung Cancer (NSCLC)      | Upregulation of PGAM1 is observed in NSCLC.                                                                                                                                       | [1]         |
| Breast Cancer                           | PGAM1 is frequently overexpressed and correlates with poor prognosis.                                                                                                             | [1][11][12] |
| Colorectal Cancer                       | PGAM1 is overexpressed in colorectal cancer.                                                                                                                                      | [1]         |
| Oral Squamous Cell Carcinoma            | PGAM1 is overexpressed in oral squamous cell carcinoma.                                                                                                                           | [1]         |
| Urothelial Carcinoma                    | PGAM1 is overexpressed in urothelial carcinoma.                                                                                                                                   | [1]         |
| Glioma                                  | PGAM1 is overexpressed in glioma.                                                                                                                                                 | [1]         |
| Uveal Melanoma                          | PGAM1 is aberrantly overexpressed compared to normal tissues and is                                                                                                               | [11]        |

associated with poor prognosis.

Pan-Cancer Analysis

A comprehensive analysis across 33 cancer types showed PGAM1 is aberrantly overexpressed in most tumors compared to normal tissues. [11]

## Experimental Protocols

### Measurement of PGAM Activity in Tissue Samples

A common method for quantifying **PGAM** activity in biological samples is through a colorimetric or fluorometric assay.[13][14] This assay measures the enzymatic conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG).

**Principle:** The assay utilizes the catalytic activity of **PGAM** to convert 3-PG to 2-PG. The product, 2-PG, is then used in a series of subsequent enzymatic reactions to generate a product that can be detected by a spectrophotometer (colorimetric) or a fluorometer. The rate of the signal increase is directly proportional to the **PGAM** activity in the sample.

Materials:

- **PGAM** Activity Assay Kit (commercially available from various suppliers)
- 96-well microplate
- Microplate reader capable of measuring absorbance at ~570 nm or fluorescence at Ex/Em = 535/587 nm
- Tissue homogenizer
- Phosphate-buffered saline (PBS)
- Deionized water
- Protein quantification assay (e.g., BCA or Bradford)

**Procedure:**

- **Sample Preparation:**
  - Excise fresh or frozen tissue samples (cancerous and adjacent normal).
  - On ice, wash the tissues with cold PBS to remove any blood.
  - Homogenize the tissue in the provided lysis buffer from the assay kit.
  - Centrifuge the homogenate to remove insoluble material.
  - Collect the supernatant (cytosolic fraction) which contains the **PGAM** enzyme.
  - Determine the protein concentration of the supernatant.
- **Assay Reaction:**
  - Prepare the reaction mix according to the kit's instructions. This typically includes the assay buffer, **PGAM** substrate (3-PG), and other enzymes and cofactors required for the detection reaction.
  - Add a standardized amount of protein from the tissue lysate to each well of the 96-well plate.
  - For each sample, prepare a parallel well for a background control, which will contain all reagents except the **PGAM** substrate.
  - Initiate the reaction by adding the reaction mix to all wells.
- **Data Acquisition and Analysis:**
  - Immediately place the microplate in the plate reader, pre-heated to the recommended temperature (e.g., 37°C).
  - Measure the absorbance or fluorescence in a kinetic mode for a specified period (e.g., 20-60 minutes).

- Calculate the rate of change in signal for each sample and the background control.
- Subtract the background rate from the sample rate to obtain the true **PGAM** activity.
- Normalize the activity to the amount of protein in the sample to get the specific activity (e.g., in mU/mg of protein).

## Visualizing the Role of **PGAM** in Cancer **PGAM** in the Glycolytic Pathway

The following diagram illustrates the central position of **PGAM** in the glycolytic pathway, a key metabolic route often upregulated in cancer cells.



[Click to download full resolution via product page](#)

Caption: **PGAM1**'s critical role in glycolysis and its link to anabolic pathways.

## General Experimental Workflow for Comparing PGAM Activity

This diagram outlines the typical workflow for a comparative study of **PGAM** activity in cancer and normal tissues.



[Click to download full resolution via product page](#)

Caption: Workflow for comparing **PGAM** activity in patient samples.

## Conclusion

The consistent upregulation of **PGAM1** activity across a multitude of cancer types strongly suggests its pivotal role in tumor metabolism and progression. This elevated activity not only supports the high glycolytic rates characteristic of cancer cells but also shunts metabolites into biosynthetic pathways necessary for rapid cell growth.[4][15] Consequently, **PGAM1** is emerging as a promising therapeutic target for cancer treatment.[7][16] The development of specific **PGAM1** inhibitors is an active area of research, with the potential to disrupt cancer cell metabolism and sensitize tumors to other therapies.[16] Further investigation into the precise mechanisms of **PGAM1** regulation and its non-glycolytic functions will be crucial for the successful clinical translation of **PGAM1**-targeted therapies.[1][5]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoglycerate mutase 1 in cancer: A promising target for diagnosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of phosphoglycerate mutase 1 in tumor aerobic glycolysis and its potential therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting PGAM1 in cancer: An emerging therapeutic opportunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]
- 11. Pan-Cancer Analysis of PGAM1 and Its Experimental Validation in Uveal Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. merckmillipore.com [merckmillipore.com]
- 14. 亞旭生物科技 [abscience.com.tw]
- 15. PKM2 functions as a histidine kinase to phosphorylate PGAM1 and increase glycolysis shunts in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are PGAM1 inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [PGAM Activity: A Comparative Analysis in Cancer vs. Normal Patient Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031100#pgam-activity-in-cancer-vs-normal-patient-samples]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)